molecular formula C10H11Cl2NO2S B4724662 N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide

N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide

Cat. No. B4724662
M. Wt: 280.17 g/mol
InChI Key: WJTDJPUNRQDGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide, also known as ADMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADMS is a sulfonamide compound that has been synthesized using various methods and has been found to have promising results in various biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide is not fully understood. However, it has been suggested that N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide may exert its therapeutic effects by inhibiting the activity of cyclooxygenase, an enzyme that plays a key role in the inflammatory response. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide may also act by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has significant biochemical and physiological effects. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been found to reduce inflammation, pain, and fever in animal models. It has also been found to have antioxidant properties and to protect against oxidative stress. In addition, N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been found to have neuroprotective effects and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide in lab experiments. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide and its potential side effects.

Future Directions

There are several future directions for research on N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide. One area of research is the development of new synthesis methods for N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide that are more efficient and cost-effective. Another area of research is the exploration of the potential therapeutic applications of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide in various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide and its potential side effects. Finally, the development of new formulations of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide that improve its solubility and bioavailability is an area of future research.
Conclusion
In conclusion, N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been synthesized using various methods and has been found to have promising results in various biochemical and physiological studies. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide and its potential side effects, as well as to explore new synthesis methods and formulations.

Scientific Research Applications

N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-prop-2-enylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2S/c1-2-5-13-16(14,15)7-8-3-4-9(11)10(12)6-8/h2-4,6,13H,1,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTDJPUNRQDGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-allyl-1-(3,4-dichlorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.